molecular formula C11H5Cl2F3N2 B8600417 4-Chloro-6-(3-chloro-4-trifluoromethyl-phenyl)pyrimidine CAS No. 954223-40-6

4-Chloro-6-(3-chloro-4-trifluoromethyl-phenyl)pyrimidine

Cat. No. B8600417
Key on ui cas rn: 954223-40-6
M. Wt: 293.07 g/mol
InChI Key: JLFYOUBNFMWEEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08906914B2

Procedure details

To a solution of CH3CN and water (75:25 mL) that has been degassed by bubbling N2 into the solvent was added 4,6-dichloro-pyrimidine (3.63 g, 22.7 mmol) and Ph3P (840 mg, 2.20 mmol). De-gassing was continued for an additional 15 min before adding 3-chloro-4-trifluoromethylphenyl boronic acid (5 g, 22 mmol), Pd(OAc)2 (250 mg, 1.11 mmol) and K3PO4 (9.4 g, 44.3 mmol). The resulting mixture was stirred at rt for 2 h before diluting with water and extracting with EtOAc. The organic layer was dried (Na2SO4), and concentrated. The crude residue was purified (FCC) to give the title compound (2.3 g, 35%).
Quantity
3.63 g
Type
reactant
Reaction Step One
Name
Quantity
840 mg
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
K3PO4
Quantity
9.4 g
Type
reactant
Reaction Step Two
Quantity
250 mg
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
35%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([Cl:8])[N:5]=[CH:4][N:3]=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[Cl:28][C:29]1[CH:30]=[C:31](B(O)O)[CH:32]=[CH:33][C:34]=1[C:35]([F:38])([F:37])[F:36].[O-]P([O-])([O-])=O.[K+].[K+].[K+]>O.CC([O-])=O.CC([O-])=O.[Pd+2]>[Cl:8][C:6]1[CH:7]=[C:2]([C:31]2[CH:32]=[CH:33][C:34]([C:35]([F:37])([F:38])[F:36])=[C:29]([Cl:28])[CH:30]=2)[N:3]=[CH:4][N:5]=1 |f:3.4.5.6,8.9.10|

Inputs

Step One
Name
Quantity
3.63 g
Type
reactant
Smiles
ClC1=NC=NC(=C1)Cl
Name
Quantity
840 mg
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
ClC=1C=C(C=CC1C(F)(F)F)B(O)O
Name
K3PO4
Quantity
9.4 g
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Name
Quantity
250 mg
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at rt for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a solution of CH3CN and water (75:25 mL) that has been degassed
CUSTOM
Type
CUSTOM
Details
by bubbling N2 into the solvent
CUSTOM
Type
CUSTOM
Details
De-gassing
EXTRACTION
Type
EXTRACTION
Details
extracting with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude residue was purified (FCC)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC1=NC=NC(=C1)C1=CC(=C(C=C1)C(F)(F)F)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g
YIELD: PERCENTYIELD 35%
YIELD: CALCULATEDPERCENTYIELD 35.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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